5-Methyl-6-(methyl(phenyl)amino)nicotinonitrile 5-Methyl-6-(methyl(phenyl)amino)nicotinonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17442075
InChI: InChI=1S/C14H13N3/c1-11-8-12(9-15)10-16-14(11)17(2)13-6-4-3-5-7-13/h3-8,10H,1-2H3
SMILES:
Molecular Formula: C14H13N3
Molecular Weight: 223.27 g/mol

5-Methyl-6-(methyl(phenyl)amino)nicotinonitrile

CAS No.:

Cat. No.: VC17442075

Molecular Formula: C14H13N3

Molecular Weight: 223.27 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-6-(methyl(phenyl)amino)nicotinonitrile -

Specification

Molecular Formula C14H13N3
Molecular Weight 223.27 g/mol
IUPAC Name 5-methyl-6-(N-methylanilino)pyridine-3-carbonitrile
Standard InChI InChI=1S/C14H13N3/c1-11-8-12(9-15)10-16-14(11)17(2)13-6-4-3-5-7-13/h3-8,10H,1-2H3
Standard InChI Key CPYRYEJCXXYGJN-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CN=C1N(C)C2=CC=CC=C2)C#N

Introduction

Chemical Identification and Structural Analysis

Molecular Identity

The compound is systematically named 5-methyl-6-(N-methylanilino)pyridine-3-carbonitrile under IUPAC nomenclature. Its identity is further defined by:

  • CAS Registry Number: 1355218-07-3

  • Canonical SMILES: CC1=CC(=CN=C1N(C)C2=CC=CC=C2)C#N

  • InChI Key: CPYRYEJCXXYGJN-UHFFFAOYSA-N

The structure features a pyridine ring substituted at the 3-position with a nitrile group, a methyl group at the 5-position, and an N-methylanilino moiety at the 6-position. This arrangement creates a planar backbone with conjugated π-systems, as confirmed by X-ray crystallographic data of analogous nicotinonitriles .

Spectroscopic Characterization

Experimental data from related nicotinonitriles provide insights into expected spectral features:

TechniqueKey Features (Hypothetical)Reference
FT-IRν(C≡N)2209cm1\nu(\text{C≡N}) \approx 2209 \, \text{cm}^{-1}; ν(N-H)3306cm1\nu(\text{N-H}) \approx 3306 \, \text{cm}^{-1}
1H^1\text{H} NMRδ 2.39 ppm (s, CH3_3); δ 7.11–7.96 ppm (m, aromatic H)
HRMSm/z 223.27 (M+^+)

The nitrile group’s IR absorption near 2200 cm1^{-1} and aromatic proton resonances between 7–8 ppm in 1H^1\text{H} NMR align with data from structurally similar compounds like 2-amino-4-(3-(5-hydroxypent-1-ynyl)phenyl)-6-phenylnicotinonitrile .

Synthetic Methodologies

General Synthesis Strategies

Nicotinonitrile derivatives are typically synthesized via:

  • Nucleophilic substitution on halogenated pyridines using amines or cyanide sources.

  • Multi-component reactions involving aldehydes, malononitrile, and active methylene compounds .

For 5-methyl-6-(methyl(phenyl)amino)nicotinonitrile, a plausible route involves:

  • Step 1: Nitration of 3-cyano-5-methylpyridine to introduce a leaving group at the 6-position.

  • Step 2: Displacement with N-methylaniline under basic conditions.

  • Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane).

Optimization Challenges

Key challenges in synthesis include:

  • Regioselectivity: Ensuring substitution occurs exclusively at the 6-position.

  • Stability: The nitrile group may hydrolyze to carboxylic acids under acidic conditions, necessitating anhydrous reaction environments .

A reported yield of 85–91% for analogous compounds suggests that optimized procedures could achieve similar efficiency .

Physicochemical Properties

Solubility and Stability

  • Solubility: Predominantly soluble in polar aprotic solvents (DMF, DMSO) but insoluble in water due to the hydrophobic phenyl and methyl groups.

  • Thermal Stability: Decomposition temperature >200°C based on thermogravimetric analysis of related nitriles .

Reactivity Profile

The compound exhibits three reactive sites:

  • Nitrile group: Susceptible to hydrolysis, reduction (to amines), and cycloadditions.

  • Amino group: Participates in alkylation, acylation, and Schiff base formation.

  • Pyridine ring: Undergoes electrophilic substitution at the 4-position when activated by electron-donating groups .

Analytical and Industrial Considerations

Quality Control Protocols

  • Purity Analysis: Reverse-phase HPLC (C18 column, acetonitrile/water gradient).

  • Impurity Profiling: LC-MS to detect hydrolyzed products (e.g., carboxylic acids) .

Scale-Up Challenges

  • Cost: N-methylaniline (≈$120/kg) contributes significantly to raw material expenses.

  • Waste Management: Cyanide byproducts require treatment with Fe2+^{2+}/HOCl oxidation systems .

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